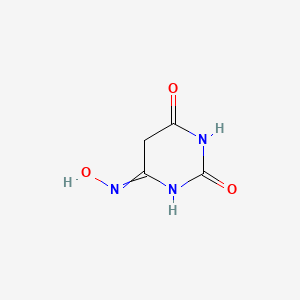

6-(Hydroxyimino)uracil

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O3 |

|---|---|

Molecular Weight |

143.10 g/mol |

IUPAC Name |

6-hydroxyimino-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C4H5N3O3/c8-3-1-2(7-10)5-4(9)6-3/h10H,1H2,(H2,5,6,7,8,9) |

InChI Key |

IBAKVXSSQLGTST-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NO)NC(=O)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Hydroxyimino Uracil and Its Analogues

Strategies for Incorporating the Hydroxyimino Group at the C6 Position of Uracil (B121893)

The introduction of a hydroxyimino group at the C6 position of the uracil core is a key transformation for which specific synthetic routes have been developed.

A primary and direct method for synthesizing 6-(hydroxyimino)uracil involves the use of 6-formyluracil as a starting material. nih.gov This precursor contains the necessary aldehyde functional group at the C6 position, which can be readily converted into an oxime. The reaction is a classic condensation between the aldehyde and an aminooxy-containing compound. nih.govnih.gov

One strategy involves tethering the 6-formyluracil substrate fragment to one end of a bifunctional alkyloxyamine linker. nih.gov This approach is utilized in the development of inhibitor libraries where the oxime linkage provides a stable connection. nih.gov The general reaction involves combining 6-formyluracil with a suitable hydroxylamine (B1172632) derivative, often in a solvent like DMSO and sometimes with a mild acid catalyst like acetic acid, to facilitate the condensation and formation of the stable oxime bond. nih.gov

A more general and fundamental approach is the condensation reaction of a suitable uracil precursor with hydroxylamine or its salts. arkat-usa.orgnih.gov The mechanism involves a nucleophilic attack by the hydroxylamine on a carbonyl or equivalent electrophilic carbon, followed by the elimination of a water molecule to form the oxime. numberanalytics.com

For instance, 5-formyluracil (B14596) derivatives can be transformed into the corresponding oximes by reacting them with hydroxylamine hydrochloride in the presence of a base like sodium acetate. arkat-usa.org This reaction is typically carried out in an aqueous ethanol (B145695) solution at room temperature. arkat-usa.org The reaction conditions, including pH, reactant concentration, and temperature, are crucial factors that influence the reaction rate and yield. numberanalytics.com While this example is for the C5 position, the principle is directly applicable to C6-formyluracil. The reaction of the uracil nucleus with hydroxylamine is a known pathway for generating modified pyrimidines. nih.gov

Synthesis of Related Hydroxyimino-Substituted Pyrimidine (B1678525) Nucleobase Analogues

The synthetic principles extend to creating more complex analogues, including aza-uracil nucleosides and derivatives built from functionalized diaminouracils.

A series of novel 2-hydroxyimino-6-aza-pyrimidine ribonucleosides have been synthesized and evaluated for their biological activities. rsc.orgzu.edu.egrsc.org The synthetic strategy involves modifying the C2 position of a 6-aza-5-methyluridine precursor to incorporate the hydroxyimino (=NOH) moiety. rsc.org

The synthesis begins with the reaction of ethyl pyruvate (B1213749) and thiosemicarbazide, which yields a carbazone derivative. rsc.org Cyclization of this intermediate under basic conditions leads to the formation of 6-aza-5-methyl-2-thiouracil. rsc.org This thio-analogue then undergoes a Vorbrüggen-type glycosylation with a protected ribofuranose to yield the desired nucleoside precursor. rsc.org Subsequent chemical modifications at the C2 position, such as substitution of a 2-methylthio group, allow for the introduction of the hydroxylamino group to form the final 2-hydroxyimino nucleosides. rsc.org Some of these synthesized nucleosides have shown moderate antiviral activity. zu.edu.egrsc.orgresearchgate.net

| Compound | Target Virus | Activity (EC₅₀) | Reference |

|---|---|---|---|

| 6-Aza-2-hydroxyimino-5-methyluridine derivative 18 | Zika virus (ZIKV) | 3.2 μM | zu.edu.egrsc.orgresearchgate.net |

| Peracetylated derivative 19 | Human respiratory syncytial virus (HRSV) | 5.2 μM | zu.edu.egrsc.orgresearchgate.net |

| 4-Thiono-2-hydroxyimino derivative 8 | Zika virus (ZIKV) | 2.4 μM | zu.edu.egrsc.orgresearchgate.net |

| 4-Thiono-2-hydroxyimino derivative 8 | Human respiratory syncytial virus (HRSV) | 6.1 μM | zu.edu.egrsc.orgresearchgate.net |

5,6-Diaminouracil (B14702) derivatives are versatile precursors for synthesizing a range of fused pyrimidine systems, such as substituted xanthines. nih.govnih.gov The synthesis of these key intermediates can be achieved through various routes. For example, 1,3-dipropyl-5,6-diaminouracil can be prepared starting from dipropylurea and cyanoacetic acid. nih.gov

Once formed, these 5,6-diaminouracil derivatives can undergo several transformations. Established methods for preparing 6-amino-5-carboxamidouracils, which are direct precursors to 8-substituted xanthines, include:

Coupling with carboxylic acids using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl). nih.govfrontiersin.org

Reaction with activated carboxylic acids , such as carboxylic acid chlorides. nih.govfrontiersin.org

Condensation with aldehydes to form imine intermediates, which can then undergo oxidative cyclization. nih.gov

A more recent, efficient method involves using the coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which allows for rapid precipitation of pure products. nih.gov These reactions regioselectively form an amide bond at the more nucleophilic 5-amino group. nih.gov

Multi-step Synthetic Approaches and Precursor Chemistry

The synthesis of this compound and its analogues often relies on the strategic preparation of key precursors through multi-step sequences. The synthesis of formyluracils is a prime example. 5-Formyluracil can be prepared from uracil by first creating 5-hydroxymethyluracil (B14597) via a reaction with formaldehyde, followed by oxidation of the alcohol to an aldehyde using an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN). arkat-usa.org

Similarly, the synthesis of xanthine (B1682287) derivatives often begins with the preparation of substituted 5,6-diaminouracils. nih.govgoogle.com For instance, the synthesis of the 1,3-dipropyl analogue starts with dipropylurea and cyanoacetic acid. nih.gov The resulting 5,6-diamino-1,3-dipropyluracil (B15782) can then be condensed with an appropriate aldehyde, like a substituted benzaldehyde, to form a benzylidene adduct. nih.gov This adduct subsequently undergoes oxidative ring closure, often using agents like ferric chloride, to form the imidazole (B134444) ring of the xanthine structure. nih.gov These multi-step approaches highlight the importance of precursor chemistry in building the final complex heterocyclic systems.

Exploitation of 6-Aminouracil (B15529) as a Strategic Building Block for Diversification

6-Aminouracil serves as a cornerstone in the synthesis of a wide array of 6-substituted uracil analogues due to the reactivity of its exocyclic amino group. scirp.orgscirp.orgscirp.org This compound acts as an active substrate for various transformations, enabling the attachment of diverse heterocyclic and acyclic moieties at the C6 position through amino or imino bridges. scirp.orgscirp.org

A primary route to this compound from 6-aminouracil involves nitrosation. The reaction of 6-aminouracil derivatives with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium like aqueous acetic acid, can yield a 6-amino-5-nitrosouracil (B44844) intermediate. scirp.org While nitrosation often occurs at the highly nucleophilic C5 position, subsequent chemical transformations can lead to the desired 6-substituted analogues. scirp.orgnih.gov For instance, suspending 6-amino-1-[(2-chlorophenyl)methyl]uracil in water with glacial acetic acid and treating it with sodium nitrite yields 6-amino-1-[(2-chlorophenyl)methyl]-5-nitrosouracil. scirp.org This intermediate is then a versatile precursor for creating fused ring systems, which are complex analogues. scirp.org

The amino group of 6-aminouracil can also be transformed into various imino-linked structures, which are close analogues of the target compound. Condensation reactions with aldehydes or ketones can form Schiff bases (imines) at the C6 position. scirp.org Furthermore, 6-aminouracil is utilized in multicomponent reactions and as a precursor for fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines and indenopyrrolopyrimidines, demonstrating its extensive utility in generating structural diversity around the C6 position. scirp.orgscirp.org

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Aminouracil | 4-Chlorodihydropyrimidine derivatives, DMF, piperidine, reflux | 4-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile | 55% | scirp.org |

| 6-Aminouracil | Chloroacetyl chloride, K₂CO₃, DMF, room temperature | 6-Chloroacetylaminouracil | 85% | scirp.org |

| 6-Amino-1-[(2-chlorophenyl)methyl]uracil | Sodium nitrite, water, glacial acetic acid, room temperature | 6-Amino-1-[(2-chlorophenyl)methyl]-5-nitrosouracil | Not Reported | scirp.org |

| 6-Aminouracil | Ninhydrin, ethanol, reflux | 1-Benzyl-4b,9b-dihydroxy-9b,10-dihydroindeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine-2,4,5(1H,3H,4bH)-trione | 68% | scirp.org |

Transformations Involving Diverse 5-Substituted Uracils

The presence of a substituent at the C5 position of the uracil ring significantly influences the reactivity and synthetic pathways for introducing functionalities at the C6 position. A variety of 5-substituted uracils, including those with amino, nitro, and halogen groups, serve as precursors for this compound analogues. osi.lvconicet.gov.arnih.govmdpi.com

One direct synthesis of a hydroxyimino analogue involves the oxidation of a 5-substituted aminouracil. For example, the reaction of 5-amino-6-methyluracil with 1,4-dioxanyl peroxyl radical yields several products, including 6-hydroxy-5-hydroxyimino-6-methyldihydropyrimidine-2,4(1H,3H)-dione. osi.lvepa.gov This reaction demonstrates the formation of a dihydrouracil (B119008) structure bearing a hydroxyimino group, which is a significant analogue of this compound.

The chemistry of 5,6-diaminouracils, which can be prepared from the reduction of 6-amino-5-nitrosouracils, is also pivotal. orgsyn.org These diamino compounds are key intermediates for building complex fused heterocycles and 8-substituted xanthines. frontiersin.org For instance, 5,6-diaminouracil derivatives react with carboxylic acids to regioselectively form 6-amino-5-carboxamidouracils, which are precursors to a wide range of biologically active xanthine analogues. frontiersin.org

Furthermore, 5-halouracils are versatile starting materials. nih.gov The uracil radical generated from 5-halouracils can induce further reactions, leading to modified structures. nih.gov While many reactions focus on C5-arylation or alkylation, transformations involving the C6 position are also documented, often leading to dihydrouracil derivatives. acs.orgrsc.org

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Amino-6-methyluracil | 1,4-Dioxanyl peroxyl radical | 6-Hydroxy-5-hydroxyimino-6-methyldihydropyrimidine-2,4(1H,3H)-dione | Not Reported | osi.lv |

| 5,6-Diamino-1,3-dimethyluracil hydrochloride | Ninhydrin, ethanol, triethylamine, room temperature | 1,3-Dimethylindeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione | Not Reported | scirp.org |

| 5-Nitro-6-methyluracil | Hydrazine sulfate (B86663), Raney-nickel, ethanol, 70-80°C | 5-Amino-6-methyluracil | High Yield | google.com |

| 5,6-Diamino-1-ethyluracil | Cinnamic acid, COMU, DIPEA, DMF | N-(6-Amino-1-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cinnamamide | >80% | frontiersin.org |

Structural Elucidation and Advanced Spectroscopic Characterization

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For 6-(Hydroxyimino)uracil, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are essential for a complete assignment of its protons and carbons and for confirming its tautomeric form.

The ¹H NMR spectrum of the related 6-amino-5-nitrosouracil (B44844) shows deuterium-exchangeable singlets, typically observed in a range from δ 6.14 to 11.92 ppm, which correspond to the labile protons of the amino (-NH₂), imide (-NH-), and hydroxyl (-OH) groups. The exact chemical shifts are highly dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. While specific data for the parent this compound is not extensively reported, analysis of closely related uracil (B121893) derivatives allows for the prediction of chemical shifts. hmdb.cachemicalbook.com The carbonyl carbons (C2 and C4) are expected to resonate downfield, with the C5 and C6 carbons appearing at distinct chemical shifts influenced by the attached functional groups. For instance, in uracil itself, the C2, C4, C5, and C6 signals appear at approximately 152.0, 165.0, 102.0, and 142.0 ppm, respectively. The introduction of the hydroxyimino group at the C6 position would significantly alter these values.

Table 1: Representative ¹H and ¹³C NMR Data for Uracil and a Derivative Note: Data for derivatives are used to illustrate typical chemical shift ranges and the application of NMR techniques.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Notes | Reference |

| Uracil (in DMSO-d₆) | ¹H | 11.02, 10.82 | N1-H, N3-H | chemicalbook.com |

| 7.41, 5.47 | H6, H5 | chemicalbook.com | ||

| ¹³C | 164.5, 151.7 | C4, C2 | chemicalbook.com | |

| 142.3, 101.4 | C6, C5 | chemicalbook.com | ||

| N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide (in DMSO-d₆) | ¹H | 10.59 (s, 1H) | N3-H | nih.gov |

| 6.65 (s, 2H) | NH₂ | nih.gov | ||

| 3.27 (s, 3H) | CH₃ | nih.gov | ||

| ¹³C | 160.0, 153.7, 150.4 | C6, C2, C4 | nih.gov | |

| 87.8 | C5 | nih.gov |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the structure and stereochemistry of complex molecules like this compound and its derivatives.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. While this compound has no C-H bonds on its core ring, HSQC is crucial for analyzing substituted derivatives to connect protons to their attached carbons. acs.orguctm.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This technique is vital for establishing the connectivity across the entire molecule. For example, it can confirm the position of the hydroxyimino group by showing correlations from the N-OH proton to carbons C5 and C6. mdpi.com In studies of related compounds, HMBC has been essential for confirming regioselectivity during synthesis. mdpi.comfrontiersin.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about stereochemistry and conformation. For this compound, NOESY can be used to determine the E/Z configuration of the oxime C=N double bond by observing correlations between the OH proton and nearby protons on the uracil ring or substituents. acs.org This technique was used to confirm the tautomeric structure and regioselectivity in related 6-aminouracil (B15529) derivatives. nih.govfrontiersin.org

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

In the FT-IR spectrum of 5-halosubstituted uracils, characteristic bands are observed for N-H stretching (3000-3300 cm⁻¹), C=O stretching (1650-1750 cm⁻¹), and various ring stretching and bending vibrations. nih.gov For this compound, additional characteristic peaks would be expected for the O-H stretch of the hydroxyimino group (typically a broad band around 3200-3500 cm⁻¹), the C=N stretch (around 1620-1680 cm⁻¹), and the N-O stretch (around 930-960 cm⁻¹). The precise positions of the N-H and C=O stretching bands are sensitive to the extensive hydrogen-bonding network present in the solid state. nih.gov

Raman spectroscopy provides complementary information. In uracil derivatives, ring breathing and Kekulé stretching modes are prominent. nih.gov The C=N and N-O vibrations of the hydroxyimino group would also be Raman active, aiding in a complete vibrational assignment.

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Uracil Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| O-H (oxime) | Stretching | 3200-3500 (broad) | General |

| N-H | Stretching | 3000-3300 | nih.gov |

| C=O | Asymmetric/Symmetric Stretching | 1650-1750 | nih.govnih.gov |

| C=N (oxime) | Stretching | 1620-1680 | General |

| C=C | Ring Stretching | 1600-1650 | nih.gov |

| N-O (oxime) | Stretching | 930-960 | General |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule, providing information about its conjugated system. The uracil ring contains a conjugated π-system, leading to strong absorption in the UV region. For 6-amino-5-nitrosouracil, a tautomer of this compound, a characteristic maximum absorption (λₘₐₓ) is reported at approximately 268 nm in pH 5 and 10 solutions, which is attributed to π → π* transitions within the conjugated chromophore. The introduction of the hydroxyimino group extends the conjugation, influencing the energy of these transitions. The presence of n → π* transitions, typically of lower intensity, is also expected due to the lone pairs on the oxygen and nitrogen atoms. researchgate.net

X-ray Diffraction (XRD) for Crystalline Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides accurate data on bond lengths, bond angles, and the spatial arrangement of atoms. Several studies have utilized XRD to unambiguously confirm the structures of related uracil derivatives and their reaction products. frontiersin.orgresearchgate.netresearchgate.net

An XRD analysis of this compound would reveal:

The exact tautomeric form present in the crystal lattice.

The planarity of the pyrimidine (B1678525) ring.

The stereochemistry (E or Z) of the C=N oxime bond.

A detailed map of the intermolecular hydrogen-bonding network, which is crucial for understanding the crystal packing and physical properties of the compound. Hydrogen bonds would be expected between the N-H groups, the C=O groups, and the hydroxyimino group of adjacent molecules.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule with high accuracy, which allows for the unambiguous confirmation of its elemental composition and molecular formula. researchgate.net This technique has been widely applied in the characterization of uracil derivatives. nih.govacs.orgfrontiersin.orgnih.gov

For this compound (C₄H₃N₃O₃), the expected exact mass can be calculated and compared to the experimental value to verify the formula. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study its fragmentation pathways upon collision-induced dissociation (CID). acs.org Plausible fragmentation patterns would include the loss of small neutral molecules such as nitric oxide (•NO), carbon monoxide (CO), and hydrocyanic acid (HCN), providing further structural confirmation.

Advanced Spectroscopic Probes for Specific Electronic or Conformational States

Advanced spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) and Fluorescence Spectroscopy serve as powerful tools for elucidating the specific electronic and conformational states of molecules. While detailed studies directly on this compound are not extensively documented in publicly available literature, the application of these methods to analogous uracil derivatives provides a strong basis for understanding how they can be used to characterize this particular compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.orgsrce.hr It is particularly valuable for studying radical species, transition metal complexes, and the electronic structure of molecules in triplet states. For a molecule like this compound, EPR studies would typically involve the generation of a radical species, for instance, through radiation or chemical reaction, to probe its electronic environment.

Research on various uracil derivatives has demonstrated the utility of EPR in identifying and characterizing radiation-induced free radicals. For example, in studies of 1-methyl-5-bromouracil single crystals, EPR spectroscopy identified a hydrogen abstraction radical from the methyl group and a modified 5-yl radical at 295 K. tandfonline.com At a lower temperature of 77 K, a bromine-centered species was also observed. tandfonline.com Similarly, investigations into the reaction of photolytically generated sulfate (B86663) radicals (SO₄⁻) with methylated uracils in aqueous solutions have successfully characterized the resulting adduct radicals using EPR. rsc.org

Furthermore, the π-cation radicals of 5-(hydroxymethyl)uracil have been generated and studied by EPR, revealing changes in nitrogen protonation states with temperature and providing evidence for intramolecular hydrogen bonding that stabilizes the radical structure. osti.gov These studies showcase how EPR can provide detailed information on the electronic structure and conformation of uracil-based radicals. The hyperfine coupling constants and g-factors obtained from such experiments are sensitive to the distribution of the unpaired electron's spin density and the local environment, thus offering insights into the molecule's specific electronic state.

Based on these examples, EPR spectroscopy could be a critical tool for investigating the radical cations or anions of this compound, which could be formed under various conditions. The resulting EPR spectra would provide valuable data on the distribution of spin density across the pyrimidine ring and the hydroxyimino substituent, thereby elucidating its electronic properties.

Table 1: Illustrative EPR Data for Radicals of Uracil Derivatives

| Radical Species | Precursor Compound | Key EPR Findings | Reference |

| Hydrogen abstraction radical (from methyl group) | 1-methyl-5-bromouracil | Observed at 295 K | tandfonline.com |

| Modified 5-yl radical | 1-methyl-5-bromouracil | Formed by addition to C6; observed at 295 K | tandfonline.com |

| Bromine-centered species | 1-methyl-5-bromouracil | Complexed cation radical; observed at 77 K | tandfonline.com |

| C(6)-OH adduct radical | 1,3-dimethyluracil | Formed in the presence of high persulfate concentrations | rsc.org |

| π-cation radical | 5-(hydroxymethyl)uracil | Shows evidence of intramolecular hydrogen bonding | osti.gov |

This table is illustrative and based on data from related uracil derivatives to demonstrate the type of information obtainable from EPR studies.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic excited states of molecules. While canonical nucleobases like uracil are generally considered non-fluorescent, chemical modifications can introduce fluorescent properties. researchgate.net The study of such fluorescent analogs can provide insights into their electronic structure, conformation, and interactions with their environment.

Research on synthetic uracil derivatives has shown that the introduction of specific substituents can lead to fluorescent molecules. For instance, a study on 6-alkynyl-5-aryluracils demonstrated that these compounds exhibit fluorescence, and their photophysical properties can be modulated by the nature of the substituents. beilstein-journals.org This indicates that the electronic transitions and excited state properties are sensitive to the chemical modifications on the uracil ring.

For this compound, fluorescence spectroscopy could be employed to investigate its potential intrinsic fluorescence, although it is expected to be weak. More powerfully, this technique could be used to study its interaction with other molecules. For example, changes in the fluorescence of a known fluorophore upon binding to this compound could reveal information about binding affinities and mechanisms. Alternatively, the compound could be chemically modified to introduce a fluorescent label, and the changes in the fluorescence properties of this label could then be used to probe local conformational changes or binding events.

Table 2: Illustrative Photophysical Data for a Fluorescent Uracil Derivative

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) | Research Focus | Reference |

| 5-Aryl-6-alkynyluracil derivatives | Varies with substituent | Varies with substituent | Study of photophysical properties influenced by substituents | beilstein-journals.org |

This table is illustrative and based on data from a related class of uracil derivatives to demonstrate the type of information obtainable from fluorescence studies.

Tautomerism and Isomerism of the 6 Hydroxyimino Uracil Moiety

Investigation of Tautomeric Equilibria in Various Environments (Solution, Solid State, Gas Phase)

The tautomeric landscape of uracil (B121893) and its derivatives, including 6-(hydroxyimino)uracil, is a subject of significant scientific interest due to its implications in biological processes. conicet.gov.ar The relative stability of these tautomers can be influenced by the surrounding medium.

Exploration of Keto-Enol and Imino-Hydroxyl Tautomerism within the Uracil Scaffold

The uracil ring system inherently possesses the capability for keto-enol and amine-imine (or in this case, imino-hydroxyl) tautomerism. mdpi.comencyclopedia.publibretexts.org The diketo form of uracil is generally the most stable tautomer. conicet.gov.arkuleuven.be However, the introduction of a hydroxyimino group at the C6 position introduces additional possibilities for proton transfer and the formation of various tautomeric structures. Theoretical studies on uracil itself have identified numerous potential tautomers, with their relative stabilities being a key area of investigation. kuleuven.betheses.cz The presence of the exocyclic hydroxyimino group can lead to complex equilibria involving both the uracil ring and the oxime moiety. researchgate.net

Computational studies on related 5- and 6-substituted uracils have shown that the nature and position of the substituent can influence tautomeric preferences. nih.gov For instance, in some substituted uracils, the formation of intramolecular hydrogen bonds can stabilize certain enol forms. nih.gov While direct experimental data on the complete tautomeric distribution of this compound is limited, the fundamental principles of uracil tautomerism provide a framework for understanding its behavior. conicet.gov.armdpi.com

Influence of Solvent Polarity and pH on Tautomeric Distributions

The equilibrium between different tautomers is often highly sensitive to the surrounding environment, particularly the polarity of the solvent and the pH of the solution. researchgate.netnih.govsonar.ch Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. mdpi.com For instance, studies on other heterocyclic systems have demonstrated that polar protic solvents can shift the equilibrium towards keto forms by forming intermolecular hydrogen bonds. sonar.ch

In the context of this compound, changes in pH would lead to protonation or deprotonation, further diversifying the possible tautomeric and ionic species. researchgate.net The protonation sites on the uracil ring and the hydroxyimino group will have different acidities (pKa values), leading to a pH-dependent distribution of structures. researchgate.net Computational studies on similar molecules, like 6-amino-5-formyluracil, have shown that the order of basicity of protonation sites can be predicted, and successive deprotonations can favor enolized forms. researchgate.net The interplay between solvent effects and pH is crucial in determining the predominant tautomeric form in a given biological or chemical system.

Elucidation of E/Z Isomerism of the Oxime Double Bond

The carbon-nitrogen double bond of the oxime group in this compound gives rise to geometric isomerism, specifically E/Z isomerism. The orientation of the hydroxyl group relative to the uracil ring defines these isomers, which can exhibit different chemical and physical properties.

Stereochemical Analysis and Configurational Assignment using Spectroscopic and Computational Methods

The determination of the E/Z configuration of oximes is routinely achieved through a combination of spectroscopic techniques and computational modeling. tubitak.gov.trmdpi.comrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, with techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) being particularly useful for establishing the spatial proximity of atoms and thus assigning the stereochemistry. uniroma1.itacs.org

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the energies of the E and Z isomers and to predict their spectroscopic properties. mdpi.comresearchgate.net By comparing the calculated and experimental data, a confident assignment of the configuration can be made. rsc.org For instance, DFT calculations can predict which isomer is thermodynamically more stable. mdpi.com In a study on 2-(hydroxyimino)aldehydes, both E and Z configurations of the resulting cyclobutanol (B46151) oximes were observed and characterized. uniroma1.it

Factors Influencing Geometrical Isomeric Ratios and Interconversion Barriers

The ratio of E and Z isomers can be influenced by several factors, including the synthetic route, solvent, and temperature. tubitak.gov.trresearchgate.net In some cases, one isomer may be formed preferentially due to steric or electronic effects during the reaction. tubitak.gov.tr The interconversion between E and Z isomers, or isomerization, often requires overcoming a significant energy barrier. mdpi.comresearchgate.net

Computational studies have shown that the energy barrier for E/Z isomerization of oximes can be quite high, making interconversion at room temperature unlikely in some cases. mdpi.com However, this barrier can be lowered in the presence of a catalyst or by photoirradiation. nih.gov The solvent can also play a role in the isomerization process. For example, in a study of 2-(hydroxyimino)aldehydes, DMSO was found to assist in the E/Z isomerization of the product. uniroma1.it The relative stability of the E and Z isomers is also a key factor, with one isomer often being thermodynamically more stable than the other. mdpi.com

Reactivity and Chemical Transformations of 6 Hydroxyimino Uracil Scaffolds

Electrophilic and Nucleophilic Reactions at the Uracil (B121893) Ring and Oxime Group

The uracil ring system is susceptible to both electrophilic and nucleophilic attack, with the C5=C6 double bond being a primary site for synthetic modification.

Electrophilic Reactions: The C5 position of the uracil ring is particularly nucleophilic and readily reacts with various electrophiles. For instance, treatment of 6-substituted uracils with bromine in acetic acid leads to the formation of 5-bromo derivatives. researchgate.net Similarly, 6-aminouracil (B15529) reacts with benzenediazonium (B1195382) ions to yield 6-amino-5-phenylazouracil derivatives. nih.gov Nitrosation of 6-aminouracil with sodium nitrite (B80452) in an acidic medium results in electrophilic substitution at the C5 position, forming 6-amino-5-nitrosouracil (B44844).

Nucleophilic Reactions: The uracil ring, especially when appropriately substituted, can undergo nucleophilic attack. While less common than electrophilic substitution, these reactions provide a valuable route for introducing diverse functionalities.

The oxime group also participates in both electrophilic and nucleophilic reactions. The oxygen atom can act as a nucleophile, while the carbon and nitrogen atoms can be susceptible to electrophilic attack.

Cycloaddition Reactions Involving the Uracil or Oxime Moieties (e.g., 1,3-Dipolar Cycloaddition)

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems. Both the uracil ring and the oxime group of 6-(hydroxyimino)uracil can participate in these transformations.

1,3-Dipolar Cycloaddition: This type of reaction is particularly useful for synthesizing five-membered heterocyclic rings. Nitrile oxides, generated in situ from oximes, can react with dipolarophiles like alkenes to form isoxazoline (B3343090) derivatives, which can then be oxidized to the corresponding isoxazoles. arkat-usa.org For example, nitrile oxides generated from 5-formyluracil (B14596) oximes react with alkenes to yield isoxazole-substituted uracils. arkat-usa.org Alternatively, the uracil moiety itself can act as the dipolarophile. For instance, 5-cyanouracil (B1208135) reacts with aromatic nitrile oxides to produce 5-(1,2,4-oxadiazol-5-yl)uracil derivatives. arkat-usa.org

[3+2] Cycloaddition: Nitrones, which can be derived from oximes, are known to undergo [3+2] cycloaddition reactions with olefins to form isoxazolidines. researchgate.net This strategy offers a pathway to complex heterocyclic structures fused to the uracil core.

Reductive and Oxidative Transformations of the Hydroxyimino Functionality

The hydroxyimino (oxime) group can be readily reduced or oxidized, providing access to a variety of other functional groups.

Reduction: The reduction of oximes can lead to the formation of amines or hydroxylamines. For example, catalytic hydrogenation is a common method for converting oximes to primary amines.

Oxidation: Oxidative cleavage of oximes can regenerate the corresponding carbonyl compound. This transformation is often referred to as deoximation and can be achieved using various reagents.

Mechanistic Studies of Chemical Conversions (e.g., transformation of cytosine to uracil via oxime sulfonates)

The transformation of cytosine to uracil is a significant reaction in the context of DNA modification and repair. A novel method for this conversion proceeds through an oxime sulfonate intermediate. The reaction involves a Co(II)-assisted benzoyl peroxide reaction that converts cytosine oxime sulfonate to uracil sulfonate, which then leads to uracil. rsc.orgresearchgate.net This transformation has been studied in single-stranded DNA. osaka-u.ac.jp The mechanism is thought to involve the coordination of the Co(II) ion to the N7 of guanine (B1146940) bases in duplex DNA, a process that is controlled by the highest occupied molecular orbital (HOMO). acs.org

Derivatization Strategies at the Hydroxyimino Group

The hydroxyl group of the hydroxyimino moiety offers a convenient handle for further functionalization, most commonly through the formation of oxime ethers.

Synthesis of Oxime Ethers and their Chemical Properties

Oxime ethers are synthesized by the reaction of an oxime with an alkyl or aryl halide in the presence of a base. nih.gov These derivatives often exhibit distinct chemical and biological properties compared to the parent oxime. For instance, oxime ethers of various ketones have shown a range of biological activities, including antidepressant and antitumor effects. researchgate.net The formation of an oxime ether can also influence the stereochemistry and reactivity of the molecule. For example, in the Norrish-Yang photocyclization of 2-(hydroxyimino)aldehydes, alkylating the oxime group allows for the isolation of diastereomeric cyclobutanol (B46151) oxime products. acs.org

Reactions Leading to Fused Heterocyclic Systems Containing the Uracil Core

The reactivity of the this compound scaffold can be harnessed to construct a variety of fused heterocyclic systems. These reactions often involve intramolecular cyclizations or multicomponent reactions.

Synthesis of Pyrido[2,3-d]pyrimidines: One-pot, three-component reactions of 6-aminouracil, aromatic aldehydes, and β-oxodithioesters in the presence of an acid catalyst can lead to the formation of highly functionalized dihydropyridopyrimidinones. acs.org Another approach involves the reaction of bis(aldehydes) with 6-aminouracil, which can lead to the formation of bis(pyrido[2,3-d:6,5-d']dipyrimidinetetraones). arkat-usa.org

Synthesis of Imidazo[1,2-a]pyrimidinones and Pyrimido[1,2-a]pyrimidinones: These fused systems can be synthesized from thymine (B56734) derivatives through a ring-opening/ring-closure rearrangement of bicyclic amino compounds. nih.gov

Synthesis of Pyrrolo[3,2-d]pyrimidines: 6-(Dimethylaminovinyl)-5-nitrouracils, derived from 6-methyl-5-nitrouracils, can undergo catalytic reduction of the nitro group, leading to the simultaneous formation of pyrrolo[3,2-d]pyrimidines. clockss.org

Coordination Chemistry of Hydroxyimino Substituted Uracils

Ligand Properties of the 6-(Hydroxyimino)uracil Moiety and its Derivatives

This compound, also known as 6-oximinouracil or violuric acid analog, possesses multiple potential donor sites for metal coordination. The uracil (B121893) ring itself offers coordination possibilities through its nitrogen (N1, N3) and oxygen (O2, O4) atoms. uobaghdad.edu.iqresearchgate.net The addition of the 6-hydroxyimino group introduces a new coordination site with both nitrogen and oxygen atoms (=N-OH), significantly expanding its chelating capabilities.

The ligand can exist in different tautomeric and protonation states, which influences its coordination behavior. The oxime group imparts acidic properties, and deprotonation of the oxime hydroxyl group (=N-OH) and the N1-H or N3-H protons of the uracil ring creates anionic ligands that form stable chelate rings with metal ions. nih.govmdpi.com The specific coordination mode depends on factors such as the pH of the medium, the nature of the metal ion, and the presence of other substituents on the uracil ring or the oxime group. Derivatives like 6-aminouracil (B15529) have also been studied, where coordination often occurs through a pyrimidine (B1678525) ring nitrogen. dergipark.org.tr The versatility of these ligands allows them to act as monodentate, bidentate, or even bridging ligands, leading to a wide array of complex structures. uobaghdad.edu.iqresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. jocpr.com The resulting complexes can be isolated as crystalline solids and their structures and properties are investigated using a combination of analytical and spectroscopic techniques.

The this compound ligand and its derivatives demonstrate remarkable versatility in their binding modes with metal ions. The most common mode is bidentate N,O-coordination, where the metal ion binds to the nitrogen atom of the deprotonated oxime group and the oxygen atom at the C4 or C2 position of the uracil ring, forming a stable five- or six-membered chelate ring. mdpi.com

For instance, vicinal dioximes, which share the hydroxyimino functional group, are known to coordinate with metals like nickel(II), palladium(II), and copper(II) through their two nitrogen atoms. capes.gov.br In the case of this compound, the coordination often involves one nitrogen from the oxime and an oxygen from the uracil ring. Some uracil derivatives act as bidentate ligands binding through the N(3) and O(2) atoms. mdpi.com The coordination environment is highly dependent on the metal ion. For example, in some mixed ligand complexes, uracil has been observed to coordinate as a monodentate ligand through a nitrogen atom, while in others it acts as a bidentate ligand via one carbonyl oxygen and a nitrogen atom. mdpi.com This flexibility leads to the formation of various geometries, including square planar, tetrahedral, and octahedral structures. fiveable.meyoutube.com

Table 1: Examples of Binding Modes in Uracil Derivative Complexes

| Ligand | Metal Ion(s) | Observed Binding Mode(s) | Reference(s) |

|---|---|---|---|

| Uracil | Cu(II), Ni(II), Co(II), Fe(II), Mn(II) | Bidentate (N3, O2) | uobaghdad.edu.iq |

| Uracil | Pt(II) | Bidentate (N1, N3 bridging) | uobaghdad.edu.iq |

| 6-Aminouracil | Various Transition Metals | Monodentate (N3) | researchgate.net |

| 2-Thiouracil | Cu(II), Ni(II) | Bidentate (O, N) | mdpi.com |

| 2-Thiouracil | Co(II) | Bidentate (S, N) | mdpi.com |

| 5-Carboxy-2-thiouracil | Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Bidentate (Azo N, Amino N) | mdpi.com |

| 1,3-Bis(benzo-15-crown-5)-2-thioxo-4,5-bis(hydroxyimino)imidazoline | Ni(II), Pd(II), Cu(II), Co(II) | Bidentate (N, N from oximes) | capes.gov.br |

The definitive structures of these metal complexes are often elucidated using single-crystal X-ray diffraction (XRD). When single crystals are not obtainable, powder XRD (PXRD) is employed to determine the crystallinity and phase purity of the synthesized complexes. nih.govijcce.ac.irspuvvn.edu The PXRD patterns of the complexes are distinctly different from those of the free ligand, confirming the formation of a new crystalline compound. nih.gov From the diffraction data, parameters such as the crystal system, space group, and unit cell dimensions can be determined, providing insight into the solid-state arrangement of the molecules. jocpr.comspuvvn.edu

Spectroscopic techniques are indispensable for characterizing these complexes.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the stretching frequency of the C=O, C=N, and N-O groups upon complexation provides direct evidence of their involvement in bonding with the metal ion. For example, the disappearance or shift of the phenolic O-H band and a shift in the C-O stretching frequency indicate coordination through a deprotonated hydroxyl group. ijcce.ac.irmdpi.com Similarly, changes in the C=N stretching vibration confirm the participation of the azomethine or oxime nitrogen in coordination. mdpi.com The appearance of new bands at lower frequencies can be assigned to M-O and M-N vibrations. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides information about the geometry of the complex. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic complexes in solution. Changes in the chemical shifts of protons and carbons near the coordination sites can confirm the binding mode. researchgate.netjppres.com

Table 2: Spectroscopic Data for Characterization of Metal-Ligand Complexes

| Technique | Observed Change Upon Complexation | Information Gained | Reference(s) |

|---|---|---|---|

| FT-IR | Shift in ν(C=O), ν(C=N), ν(N-O) bands | Identification of O and N coordination sites | ijcce.ac.irmdpi.com |

| Appearance of new ν(M-O), ν(M-N) bands | Direct evidence of metal-ligand bond formation | mdpi.com | |

| UV-Vis | d-d transition bands | Geometry of the coordination complex | mdpi.com |

| NMR | Chemical shift changes in ¹H and ¹³C spectra | Confirmation of binding sites in solution | researchgate.netjppres.com |

| Mass Spec | Molecular ion peak | Confirmation of complex stoichiometry | mdpi.com |

Theoretical Studies of Metal-Coordination in this compound Complexes

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for complementing experimental findings in coordination chemistry. rsc.org DFT calculations are used to optimize the geometry of this compound complexes, predict their electronic structures, and analyze the nature of the metal-ligand bonding. nih.govresearchgate.net

These theoretical studies can predict key parameters such as bond lengths and angles within the coordinated ligand, which can be compared with experimental data from XRD. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic properties and reactivity of the complexes. nih.gov The energy gap between the HOMO and LUMO is related to the chemical stability and the charge transfer interactions within the molecule. nih.gov Furthermore, DFT can be employed to calculate vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. Theoretical calculations have also been used to investigate the redox properties of related uranyl coordination complexes, demonstrating the predictive power of these methods. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules, balancing computational cost with high accuracy. nih.govarxiv.org It is extensively used to predict molecular geometries, energies, and other properties based on the electron density.

Geometry optimization is a fundamental computational step to locate the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org For 6-(Hydroxyimino)uracil, DFT methods, such as B3LYP combined with basis sets like 6-311+G**, are employed to calculate its equilibrium geometry. rsc.org This process determines crucial bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Electronic structure analysis provides information about the distribution of electrons within the molecule. A key component of this is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and shape of these orbitals are critical for understanding chemical reactivity. wikipedia.orgnih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For uracil (B121893) derivatives, the HOMO is typically a π-orbital distributed over the pyrimidine (B1678525) ring, while the LUMO is a corresponding π* anti-bonding orbital. The introduction of the hydroxyimino group at the C6 position influences the energy of these orbitals, thereby modulating the molecule's reactivity.

| Parameter | Typical Value/Method | Significance |

|---|---|---|

| DFT Functional | B3LYP, M06-2X, ωB97X-D | Approximation to the exchange-correlation energy. |

| Basis Set | 6-31G(d,p), 6-311++G(d,p), def2-TZVP | Mathematical functions describing the orbitals of atoms in the molecule. mdpi.com |

| HOMO Energy | ~ -5 to -7 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -1 to -2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 3 to 5 eV | Correlates with chemical reactivity and stability. researchgate.net |

Computational methods are highly effective in predicting spectroscopic properties, which can then be used to validate experimental findings or to assign spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. nih.govacademie-sciences.fr The calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For uracil, the primary absorption maxima are observed around 202 nm and 258 nm. sielc.com Computational studies on uracil derivatives, such as the products of ∙OH radical addition, show that substituent groups significantly affect the absorption spectra, and TD-DFT can accurately predict these shifts. nih.gov The presence of the hydroxyimino group on the uracil ring is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts are a sensitive probe of the local electronic environment around an atom. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net Calculations can predict both ¹H and ¹³C NMR spectra with high accuracy, often with a mean absolute deviation of less than 0.25 ppm for protons. mdpi.com These predictions are invaluable for assigning peaks in experimental spectra, distinguishing between isomers, and confirming molecular structures, such as those of 6-amino-5-carboxamidouracils. frontiersin.orgnih.gov

| Spectroscopy | Computational Method | Predicted Parameters | Application to this compound |

|---|---|---|---|

| UV-Vis | TD-DFT/CPCM | λmax, Oscillator Strength | Predicting shifts in absorption bands due to the hydroxyimino group. nih.gov |

| NMR | DFT-GIAO | Chemical Shifts (δ), Coupling Constants (J) | Assigning ¹H and ¹³C signals and confirming tautomeric form. frontiersin.org |

Application of Ab Initio and Semi-Empirical Methods (e.g., PM3-COSMO) for Energetic and Solvent Effects

While DFT is widely used, other computational methods also play important roles. Ab initio methods, like Hartree-Fock, solve the Schrödinger equation from first principles with fewer approximations than DFT but are often more computationally demanding. mdpi.com Semi-empirical methods, such as PM3 (Parameterization Method 3), are much faster as they use parameters derived from experimental data to simplify calculations. researchgate.net

These methods are particularly useful for exploring large systems or for preliminary scans of potential energy surfaces. The PM3 method, when combined with a solvent model like COSMO (Conductor-like Screening Model), can effectively study tautomerism and deprotonation equilibria in solution. researchgate.net For instance, a PM3-COSMO study on 6-amino-5-formyluracil derivatives successfully analyzed the relative stabilities of various tautomers in the aqueous phase and calculated their thermodynamic properties. researchgate.net Such an approach would be highly applicable to this compound to understand its tautomeric preferences (e.g., nitroso-oxime tautomerism) and how these are influenced by the solvent environment.

| Tautomer | Heat of Formation (ΔHf) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) | Predominant Form |

|---|---|---|---|

| Amino-dione | -120.5 | -95.3 | Yes |

| Imino-dione | -105.2 | -80.1 | No |

| Amino-enol | -102.8 | -78.9 | No |

Molecular Dynamics and Conformational Analysis for Dynamic Behavior

While quantum mechanical methods describe the static electronic properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with solvent molecules. d-nb.info

For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation around the C6=N and N-OH single bonds, and to identify the most stable conformers. nih.gov By simulating the molecule in a solvent like water, one can analyze the hydrogen bonding patterns and the stability of different tautomers in a physiological environment. nih.gov This type of analysis is crucial for understanding how the molecule might interact with biological targets, as has been demonstrated in studies of other pyrimidine derivatives as anti-HIV agents. nih.gov

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). e3s-conferences.org The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate. uniroma1.it

For this compound, computational modeling can elucidate its formation mechanism, such as the nitrosation of 6-aminouracil (B15529). It can also be used to predict its reactivity in subsequent reactions, like cyclizations or reactions with biological nucleophiles. DFT calculations can model the bond-breaking and bond-forming processes, providing a step-by-step view of the reaction. nih.gov This approach has been successfully used to understand the Norrish-Yang photocyclization of 2-(hydroxyimino)aldehydes, revealing details of the diradical intermediates and transition states involved. uniroma1.it

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| Transition State (TS) | Highest energy point on the reaction path | +20.0 uniroma1.it |

| Products | Final materials | -15.0 |

Topological Analysis of Electron Density (Atoms in Molecules Theory, AIM) for Bonding Characterization

The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a method for analyzing the topology of the electron density (ρ) to characterize chemical bonding. AIM partitions a molecule into atomic basins and analyzes the properties of ρ at bond critical points (BCPs)—points where the gradient of the electron density is zero.

The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at a BCP provide quantitative information about the nature of the chemical bond. A high ρ(r) and a negative ∇²ρ(r) are characteristic of a shared interaction (covalent bond), while a low ρ(r) and a positive ∇²ρ(r) indicate a closed-shell interaction (like ionic bonds or hydrogen bonds). AIM has been applied to heterocyclic compounds similar to this compound to study N-H···O hydrogen bonds and other non-covalent interactions that are crucial for crystal packing and molecular recognition. ujaen.es For this compound, an AIM analysis could precisely characterize the covalent bonds within the pyrimidine ring and the hydroxyimino group, as well as the intramolecular and intermolecular hydrogen bonds that dictate its structure and properties.

Biochemical Interactions and Non Clinical Mechanistic Research

Interaction with Nucleic Acids and DNA/RNA Structures

6-(Hydroxyimino)uracil, also known as violuric acid, and its derivatives are recognized for their capacity to interact with nucleic acids and their fundamental components. These interactions are primarily governed by the compound's structural and electronic properties, which facilitate both binding and chelation mechanisms.

The planar structure of the uracil (B121893) ring system is a key feature that allows derivatives to engage with the stacked bases of DNA. The mode of interaction for uracil derivatives can include intercalation between base pairs or binding within the major or minor grooves of the DNA helix. The specific binding is often influenced by substituents on the uracil ring.

Furthermore, this compound and related compounds, such as 5-nitroso-6-aminouracil, are effective chelating agents for various metal ions. researchgate.net Studies have demonstrated the ability of these compounds to form stable complexes with bivalent metal ions like Fe(II), Co(II), Ni(II), and Cu(II). researchgate.netnih.govacs.org The hydroxyimino group, along with adjacent keto-enol groups on the pyrimidine (B1678525) ring, provides ideal coordination sites for metal chelation. researchgate.net This chelation capability is significant because metal ions are crucial for maintaining the structural integrity and topology of DNA. By sequestering these essential ions, this compound derivatives can indirectly influence DNA structure and function. For instance, the complexation of Fe(III) ions by related violuric acid compounds has been shown to occur in a 3:1 molar stoichiometry (ligand to metal). researchgate.net

The interaction can also be more direct. The stacking of pyrimidine rings with the aromatic systems of nucleic acid bases is a recognized phenomenon that contributes to the stability of DNA-ligand complexes. gatech.edu The ability of uracil derivatives to participate in stacking interactions, potentially enhanced by specific substituents, can lead to modified DNA conformations. gatech.edunih.gov

The structural similarity of this compound to the natural pyrimidine bases, uracil and thymine (B56734), allows it to interfere with nucleotide metabolism. wikipedia.org This interference is primarily achieved through the inhibition of enzymes that are critical for the synthesis and maintenance of the nucleotide pool. nih.govcreative-proteomics.com

A key process in DNA maintenance is the removal of erroneously incorporated uracil from the DNA strand, a task performed by Uracil-DNA Glycosylase (UNG) enzymes. mdpi.compressbooks.pub Derivatives of uracil are well-established inhibitors of this enzyme family. The tetrahydro-2,4,6-trioxopyrimidinylidene (PyO3) fragment, which is the core structure of this compound, has been identified as a novel pharmacophore that can bind to and inhibit human and viral UNGs. mdpi.com By blocking UNG, these compounds prevent the excision of uracil, leading to its persistence in the DNA sequence. mdpi.comsi.edu

Another critical enzyme in nucleotide metabolism is thymidylate synthase (TSase), which catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov Uracil analogues can act as inhibitors of TSase. For example, certain uracil-based compounds have shown potent inhibition of human thymidylate synthase (hTS) with IC₅₀ values in the low micromolar to nanomolar range. researchgate.net This inhibition disrupts the de novo synthesis of thymidylate, thereby affecting the balance of nucleotide pools required for DNA replication. nih.gov

Elucidation of Molecular Targets in Non-Clinical Biological Systems (e.g., enzyme inhibition kinetics, protein-ligand interactions)

Non-clinical research has identified specific enzymes as molecular targets for this compound and its analogues. The primary mechanism of action involves the inhibition of these enzymes through competitive or other modes of binding.

Uracil-DNA Glycosylase (UNG) is a significant molecular target. mdpi.com The inhibitory activity of compounds containing the tetrahydro-2,4,6-trioxopyrimidinylidene (PyO3) moiety, the core of this compound, has been quantified. While the best inhibitors in one study showed IC₅₀ values of ≥ 100 μM, kinetic analysis revealed a competitive mechanism of inhibition. mdpi.com This indicates that the inhibitor competes with the natural substrate (uracil in DNA) for binding to the enzyme's active site. mdpi.comlibretexts.org The interaction involves the inhibitor molecule docking into the active site, preventing the enzyme from performing its catalytic function. mdpi.com

Table 1: Inhibition of Human Uracil-DNA Glycosylase (hUNG) by a PyO3-Containing Compound

| Compound | Target Enzyme | Inhibition Type | Reported IC50 |

|---|---|---|---|

| PyO3-derivative | hUNG | Competitive | ≥ 100 µM |

Thymidylate synthase (hTS) is another well-defined target. researchgate.net Uracil derivatives have been developed that exhibit potent inhibition of hTS. For instance, a specific uracil derivative, compound 13j in one study, demonstrated an IC₅₀ of 0.13 μM against hTS, indicating a strong protein-ligand interaction. researchgate.net Such interactions are characterized by various non-covalent forces, including hydrogen bonds, hydrophobic contacts, and van der Waals forces, which stabilize the enzyme-inhibitor complex. nih.govnih.govrsc.org The analysis of protein-ligand interactions often employs techniques like mass spectrometry and solution-state NMR spectroscopy to detail the binding stoichiometry, dissociation constants (KD), and the specific amino acid residues involved in the interaction. nih.govuni-leipzig.de

Structure-Activity Relationship (SAR) Studies Pertaining to Biochemical Interactions (strictly non-clinical)

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. For this compound analogues, SAR studies have provided insights into the features necessary for potent biochemical interactions, particularly enzyme inhibition.

Research on uracil derivatives as enzyme inhibitors has established several key SAR principles:

The Uracil Core : The uracil ring itself is a fundamental pharmacophore, mimicking the natural substrates of many enzymes involved in nucleotide metabolism. mdpi.com

Substituents at C5 and C6 : Modifications at the C5 and C6 positions of the pyrimidine ring are critical for activity and selectivity. The introduction of a hydroxyimino group at C6 (or a tautomeric equivalent at C5) is a key structural feature for the activities discussed. researchgate.net The nature of substituents at the C5 and C6 positions of the pyrimidine nucleus can be tightly linked, and the optimal moieties are dependent on the nature of other side chains on the ring. nih.gov

Modifications to the Hydroxyimino Group : Altering the hydroxyimino moiety can modulate activity. For instance, replacing the C2=O group of a 6-aza-pyrimidine with a C2=N-OH group was explored to maintain the necessary geometry for enzyme recognition while changing the electronic effects, which could lead to optimized antiviral agents. rsc.org

N1 and N3 Substitutions : Attaching different chemical groups to the nitrogen atoms of the uracil ring can significantly influence binding affinity. For example, N1-substituted 6-(p-alkylanilino)uracils were developed as moderate inhibitors of UNGs. mdpi.com Similarly, studies on P2Y₆ receptor antagonists showed that modifications at the N3 position of the uracil ring could impact activity. nih.gov

Table 2: Summary of SAR Findings for Uracil Derivatives

| Structural Position | Modification | Impact on Biochemical Interaction | Reference Example |

|---|---|---|---|

| Core Structure | Uracil/Pyrimidine Ring | Essential pharmacophore for target recognition. | UNG Inhibitors mdpi.com |

| C6 Position | Introduction of anilino groups | Leads to moderate UNG inhibition. | 6-(p-alkylanilino)uracils mdpi.com |

| C2 Position | Replacement of C=O with C=N-OH | Alters electronic effects, potentially improving activity. | 6-aza-2-hydroxyimino nucleosides rsc.org |

| N1 Position | Substitution with various radicals | Improves affinity and/or selectivity for target enzymes. | UNG Inhibitors mdpi.com |

These SAR studies are crucial for the rational design of more potent and selective modulators of biochemical pathways, focusing purely on understanding the molecular interactions without clinical extrapolation. researchgate.netmdpi.com

Advanced Analytical and Material Science Applications

Development of Sensing and Detection Methodologies

The core of 6-(hydroxyimino)uracil's application in sensing lies in its remarkable ability to act as a chromogenic and fluorogenic reagent. The deprotonation of its oxime group upon interaction with various analytes, particularly metal ions, leads to a distinct color change, a phenomenon known as pantochromism. rsc.orguj.edu.plrsc.org This property is harnessed to develop sensitive and selective detection methods.

Utilization of Functionalized Uracil (B121893) Derivatives for Detection of Specific Analytes (e.g., Metal Ions)

Functionalized derivatives of uracil, with this compound (violuric acid) at the forefront, are extensively utilized as analytical reagents for the spectrophotometric and colorimetric detection of a wide range of metal ions. smolecule.com The formation of brightly colored complexes allows for the quantitative analysis of metals. smolecule.com This has been a subject of fascination for chemists for over a century and has led to its use as a color developer in techniques like ion chromatography. researchgate.netresearchgate.net

Research has demonstrated the successful application of these derivatives in creating chemosensors for specific metal ions. For instance, 1,3-dimethylvioluric acid, a derivative of this compound, functions as a colorimetric chemosensor that exhibits a color change from colorless to blue specifically in the presence of ferric ions (Fe³⁺). edu.krd The binding stoichiometry for this complex has been identified as 3:1 (DMVA:Fe³⁺). edu.krd

Beyond colorimetric methods, this compound serves as a precursor for fluorescent sensing platforms. In one innovative approach, it was used to prepare highly fluorescent carbon dots (CDs). These violuric acid-derived CDs were successfully employed for the sensitive and selective detection of zinc ions (Zn²⁺) based on the principle of fluorescence quenching. researchgate.net The developed sensor demonstrated a very low limit of detection, highlighting its potential for determining zinc in food samples. researchgate.net

The versatility of violuric acid and its derivatives extends to the detection of numerous other metal ions. Studies have reported its use in forming complexes with cobalt (Co²⁺), copper (Cu²⁺), and nickel (Ni²⁺). rsc.org Furthermore, when functionalized onto nanomaterials like reduced graphene oxide, it has shown high efficiency in the removal and, by extension, detection of toxic heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and arsenic (As³⁺). acs.orgresearchgate.net

The table below summarizes the research findings on the detection of various metal ions using this compound and its derivatives.

| Derivative/System | Target Analyte | Detection Method | Key Findings |

| 1,3-Dimethylvioluric acid (DMVA) | Fe³⁺ | Colorimetric | Color change from colorless to blue; 3:1 binding stoichiometry. edu.krd |

| Violuric acid-derived Carbon Dots | Zn²⁺ | Fluorometric (Quenching) | Highly sensitive and selective with a low limit of detection (0.32 nM). researchgate.net |

| Violuric acid monohydrate | Co²⁺ | Spectrophotometric | Forms stable complexes, enabling detection of trace amounts. smolecule.com |

| 6-Amino-5-nitrosouracil (B44844) derivative (DANU) | Cu²⁺, Ni²⁺ | Colorimetric | Forms dark yellow complexes. researchgate.net |

| Violuric acid-functionalized reduced graphene oxide | Hg²⁺, Pb²⁺, As³⁺ | Adsorption/Spectroscopic | Efficient removal (up to 99.9%) from aqueous solutions. acs.orgresearchgate.net |

Potential Applications in Supramolecular Chemistry and Nanomaterials

The molecular structure of this compound, rich in hydrogen bond donors and acceptors like –C=O, =N–OH, and –N–H groups, provides a versatile platform for the construction of complex supramolecular architectures and functional nanomaterials. smolecule.combas.bg

Violurate anions are considered excellent building blocks for creating new supramolecular assemblies in the crystalline state. researchgate.nettandfonline.com Through a process known as crystal engineering, the predictable nature of its hydrogen bonding allows for the design of one-, two-, and three-dimensional networks. rsc.orgresearchgate.netnih.gov These self-assembled structures are often formed in coordination with metal ions or organic cations, where the violurate anion can act as a monodentate, chelating, or bridging ligand. rsc.orgbas.bg For example, in the presence of magnesium ions, 1,3-dimethylviolurate anions participate in a three-dimensional supramolecular network held together by hydrogen bonds. rsc.org The interaction with various amino acids has also been explored to create novel multi-component crystalline materials with tunable optical properties, demonstrating the compound's utility in designing functional organic solids. uj.edu.plrsc.org

In the realm of nanomaterials, this compound has demonstrated its utility in both the synthesis and functionalization of nanoparticles. It has been successfully employed as a novel, environmentally friendly reducing agent in the solid-state synthesis of silver nanoparticles. researchgate.netedu.krdedu.krd In this method, violuric acid effectively reduces silver carbonate to form well-shaped, spherical silver nanoparticles with an average size of approximately 60 nm. researchgate.netedu.krd This green synthesis approach avoids the use of harsh chemicals and large amounts of solvents. researchgate.netedu.krd

Conclusion and Future Research Perspectives

Synthesis of Current Knowledge and Major Advancements in 6-(Hydroxyimino)uracil Research

Research into this compound has established its fundamental identity and utility, primarily as a key reactive intermediate and a member of a significant tautomeric system. The compound is understood to exist in equilibrium with its more commonly named tautomer, 6-amino-5-nitrosouracil (B44844). This nitroso-oxime tautomerism is a central feature of its chemistry.

The primary and most well-documented method for its synthesis involves the nitrosation of 6-aminouracil (B15529). This reaction is typically achieved by treating 6-aminouracil with sodium nitrite (B80452) in an acidic medium, such as hydrochloric or acetic acid, which generates the nitrosonium ion (NO⁺) for electrophilic attack at the C5 position of the uracil (B121893) ring. The resulting product is a crystalline solid, often a brightly colored precipitate.

Major advancements in the field have centered on harnessing the reactivity of the 6-amino-5-nitrosouracil tautomeric system as a versatile precursor for more complex heterocyclic structures. Its role as a key building block in the synthesis of substituted xanthines, such as theacrine and other lumazine (B192210) derivatives, is a significant milestone. This is accomplished through reduction of the nitroso group followed by cyclization with appropriate reagents.

Furthermore, while direct biological evaluation of this compound is not extensively documented, research on closely related analogues has revealed significant potential. For instance, studies on 6-aza-2-hydroxyimino-5-methyluracil nucleosides have demonstrated antiviral activity against RNA viruses like Zika virus (ZIKV) and human respiratory syncytial virus (HRSV). researchgate.netrsc.org These findings highlight the potential of the hydroxyimino-uracil scaffold as a pharmacophore in drug discovery. The broader family of uracil derivatives is widely investigated for anticancer and antimicrobial properties. researchgate.netnih.gov The ability of the parent compound, 6-amino-5-nitrosouracil, to coordinate with metal ions, forming stable complexes with elements like rhenium, has also been explored, suggesting applications in inorganic and medicinal chemistry. ujaen.es

Identification of Remaining Scientific Challenges and Unresolved Questions

Despite progress, significant scientific challenges and unresolved questions remain in the study of this compound. The most prominent of these is the comprehensive characterization and isolation of the individual tautomers. The compound exists as a mixture, primarily of the 6-amino-5-nitroso and 6-(hydroxyimino)-5-amino (or 5-(hydroxyimino)-6-imino) forms. frontiersin.orgnih.gov The exact equilibrium dynamics, including the relative stability of each tautomer in different solvents and in the solid state, are not fully elucidated.

This tautomeric ambiguity presents a core challenge:

Selective Synthesis and Isolation: Methodologies to selectively synthesize or isolate the pure this compound tautomer are not established. Without the pure compound, its specific chemical and physical properties cannot be definitively measured.

Attribution of Reactivity: It is difficult to attribute specific reactivity or biological activity to the hydroxyimino tautomer versus the nitroso tautomer when they coexist in an equilibrium mixture. Most studies on reactivity, such as in xanthine (B1682287) synthesis, begin with the tautomeric mixture.

Unexplored Biological Profile: The intrinsic biological activity of this compound itself remains an unresolved question. While its derivatives show promise, the parent compound's potential has not been systematically evaluated, largely due to the challenge of tautomer separation.

Proposed Directions for Future Academic Research, Methodological Development, and Novel Applications in Chemical Science

To address the existing challenges and unlock the full potential of this compound, future research should be directed toward several key areas.

Future Academic Research:

Tautomerism Studies: In-depth computational and experimental studies are needed to fully understand the tautomeric equilibrium. Advanced spectroscopic techniques, such as variable-temperature NMR and solid-state NMR, combined with theoretical calculations (like DFT), could map the potential energy surface and determine the factors (e.g., solvent polarity, pH, temperature) that favor a specific tautomer. ujaen.es

Coordination Chemistry: A systematic exploration of this compound as a ligand for a wider range of transition metals and lanthanides could be pursued. This could lead to the discovery of novel coordination polymers or metal-organic frameworks (MOFs) with unique catalytic, magnetic, or photoluminescent properties.

Methodological Development:

Selective Synthesis: The development of novel synthetic strategies to "trap" or selectively produce the this compound tautomer is a critical goal. This could involve the use of specific protecting groups, catalysts, or reaction conditions that kinetically or thermodynamically favor one form over the other.

Purification Techniques: Advanced separation techniques should be explored to isolate the individual tautomers from the equilibrium mixture, which would be a breakthrough for the field, enabling the definitive study of each form.

Novel Applications in Chemical Science:

Medicinal Chemistry: Building on the demonstrated activity of its analogues, a focused effort to synthesize and screen libraries of novel this compound derivatives is warranted. researchgate.netrsc.org Modifications at the N1, N3, and C5 positions could be systematically explored to develop new lead compounds for antiviral, anticancer, or antimicrobial therapies. researchgate.net

Precursor for Fused Heterocycles: Its utility as a precursor can be expanded beyond xanthines. Research into its reactions with a wider variety of bifunctional reagents could yield novel fused pyrimidine (B1678525) systems of potential pharmacological or material interest. researchgate.net

Materials Science: The functionalization of materials, such as graphene oxide or polymers, with this compound could be investigated. The oxime group offers a versatile handle for further chemical modification, potentially leading to new sensors, chelating materials for heavy metals, or smart materials.

Q & A

Q. How should researchers formulate hypotheses to explore this compound’s potential as a dual-acting antiviral and anticancer agent?

- Methodological Answer : Use the PICO framework:

- Population : Cancer cell lines or viral-infected models (e.g., hepatitis B virus).

- Intervention : Dose-dependent treatment with this compound.

- Comparison : Existing nucleoside analogs (e.g., acyclovir).

- Outcome : Metrics like viral load reduction or apoptosis induction. Pilot studies should confirm target engagement (e.g., uracil-DNA glycosylase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products